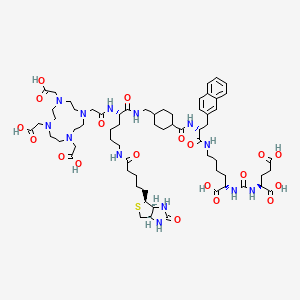
Biotin-NH-PSMA-617
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-NH-PSMA-617 is a biotinylated derivative of the small molecule PSMA-617, designed to target the prostate-specific membrane antigen (PSMA), which is prominently expressed on prostate tumor cells . This compound combines the targeting capabilities of PSMA-617 with the biotin moiety, allowing for high-affinity binding and efficient internalization into prostate cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-NH-PSMA-617 involves the conjugation of biotin to PSMA-617. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation to PSMA-617: The activated biotin is then reacted with PSMA-617 under mild conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-NH-PSMA-617 can undergo various chemical reactions, including:
Substitution Reactions: The biotin moiety can be substituted with other functional groups to modify its properties.
Conjugation Reactions: It can be conjugated with different labels or therapeutic agents for imaging or treatment purposes.
Common Reagents and Conditions
Coupling Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Conditions: Mild temperatures (room temperature to 37°C), neutral to slightly basic pH.
Major Products Formed
The major product formed from these reactions is this compound itself, which can be further modified or labeled for specific applications.
Wissenschaftliche Forschungsanwendungen
Biotin-NH-PSMA-617 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a probe for studying PSMA interactions and binding affinities.
Biology: Facilitates the study of prostate cancer cell biology and PSMA expression.
Medicine: Applied in diagnostic imaging (e.g., PET imaging) and targeted radioligand therapy for prostate cancer
Industry: Potential use in the development of diagnostic kits and therapeutic agents.
Wirkmechanismus
Biotin-NH-PSMA-617 exerts its effects by targeting the prostate-specific membrane antigen (PSMA) on prostate cancer cells. The biotin moiety allows for high-affinity binding to PSMA, leading to efficient internalization into the cells. Once inside, it can deliver therapeutic agents or imaging labels directly to the tumor cells, enhancing the efficacy of treatment and diagnosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Biotin-NH-PSMA-617 is unique due to its biotinylation, which enhances its binding affinity and internalization efficiency compared to PSMA-617 alone. This modification allows for more versatile applications in both diagnostic and therapeutic settings .
Eigenschaften
Molekularformel |
C65H97N13O19S |
|---|---|
Molekulargewicht |
1396.6 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C65H97N13O19S/c79-52(14-4-3-13-51-58-50(40-98-51)73-65(97)74-58)66-23-7-5-11-46(69-53(80)36-75-25-27-76(37-55(83)84)29-31-78(39-57(87)88)32-30-77(28-26-75)38-56(85)86)60(90)68-35-41-15-19-44(20-16-41)59(89)70-49(34-42-17-18-43-9-1-2-10-45(43)33-42)61(91)67-24-8-6-12-47(62(92)93)71-64(96)72-48(63(94)95)21-22-54(81)82/h1-2,9-10,17-18,33,41,44,46-51,58H,3-8,11-16,19-32,34-40H2,(H,66,79)(H,67,91)(H,68,90)(H,69,80)(H,70,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,92,93)(H,94,95)(H2,71,72,96)(H2,73,74,97)/t41?,44?,46-,47-,48-,49+,50-,51-,58-/m0/s1 |
InChI-Schlüssel |
CSWUDCLVTNJNET-LQBUBBGQSA-N |
Isomerische SMILES |
C1CC(CCC1CNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(CCC1CNC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
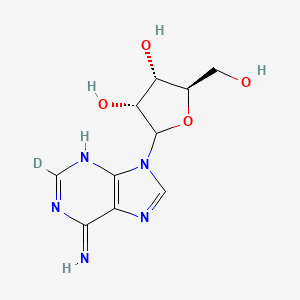

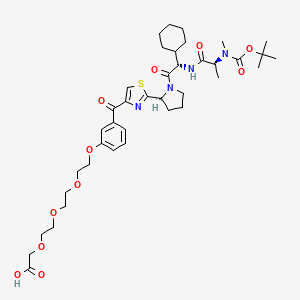

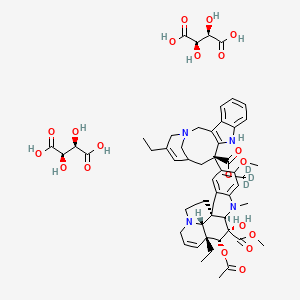
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)

![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)
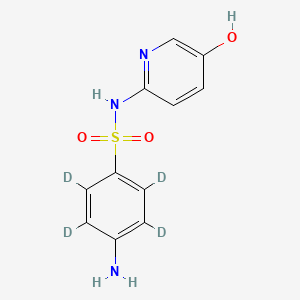
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
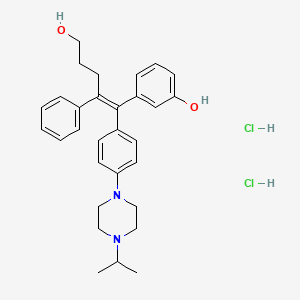
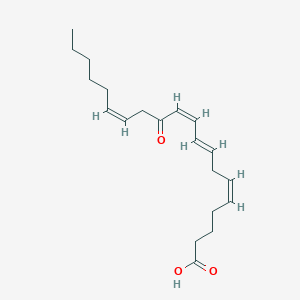
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
